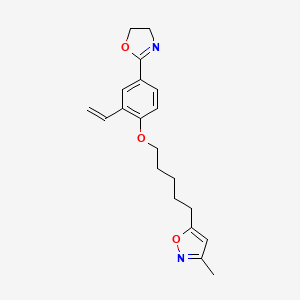

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl-

Description

Historical Context and Evolution of Isoxazole-Based Compounds

Isoxazole, a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, has been a cornerstone of medicinal chemistry since its discovery in natural products such as ibotenic acid and muscimol. The synthetic exploration of isoxazole derivatives began in the mid-20th century, driven by the need for structurally diverse pharmacophores. Early methodologies, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, laid the foundation for scalable synthesis. By the 1960s, photochemical studies revealed the unique reactivity of the isoxazole ring, particularly its tendency to rearrange into oxazole under UV irradiation, which expanded its utility in photoaffinity labeling.

The 1980s marked a turning point with the incorporation of isoxazole motifs into pharmaceuticals. For instance, valdecoxib (a COX-2 inhibitor) and beta-lactamase-resistant antibiotics like cloxacillin demonstrated the therapeutic versatility of isoxazole derivatives. Advances in computational chemistry in the 21st century enabled precise molecular docking studies, as seen in recent work evaluating isoxazole binding to cyclooxygenase-2 enzymes. These developments underscore the transition from serendipitous discovery to rational design in isoxazole research.

Key Milestones in Isoxazole Chemistry:

Structural Significance of 5-(5-(4-(4,5-Dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methylisoxazole

The compound 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methylisoxazole (molecular formula: C₂₀H₂₅N₂O₃; molecular weight: 340.4 g/mol) exemplifies the structural complexity achievable in modern isoxazole chemistry. Its architecture comprises three critical domains:

- Isoxazole Core : The electron-rich aromatic ring facilitates π-π stacking and hydrogen bonding, enhancing interactions with biological targets like cyclooxygenase-2.

- 5-Pentyloxy Chain : The flexible pentyl group improves lipid solubility, potentially increasing membrane permeability and bioavailability.

- 4,5-Dihydro-2-oxazolyl and Ethenyl Substituents : The dihydrooxazole ring introduces conformational rigidity, while the ethenyl group offers a site for further functionalization via click chemistry.

Structural Analysis Table:

The synthesis of this compound likely involves multi-step strategies, such as:

- Chalcone Intermediate Formation : Condensation of acetophenone derivatives with substituted benzaldehydes under basic conditions.

- Cyclization with Hydroxylamine Hydrochloride : Refluxing chalcones with hydroxylamine hydrochloride in ethanol to form the isoxazole core.

- Side-Chain Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the dihydrooxazolyl group.

Molecular docking simulations of analogous isoxazole derivatives reveal strong binding affinities (-9.2 kcal/mol) to cyclooxygenase-2, driven by hydrogen bonds with Arg120 and Tyr355 residues. This suggests that the dihydrooxazolyl and ethenyl groups in 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methylisoxazole may similarly stabilize enzyme-ligand interactions, positioning it as a candidate for anti-inflammatory drug development.

Properties

CAS No. |

105663-64-7 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-ethenylphenoxy]pentyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C20H24N2O3/c1-3-16-14-17(20-21-10-12-24-20)8-9-19(16)23-11-6-4-5-7-18-13-15(2)22-25-18/h3,8-9,13-14H,1,4-7,10-12H2,2H3 |

InChI Key |

RQESIYBZQITHTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C=C |

Origin of Product |

United States |

Preparation Methods

Formation of the Isoxazole Ring

- The isoxazole ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-ketoesters or related precursors.

- A greener synthetic approach reported for related 3-methyl isoxazole derivatives involves the condensation of hydroxylamine hydrochloride with ethyl acetoacetate and substituted aromatic aldehydes under mild conditions using agro-waste-based catalysts such as Water Extract of Orange Fruit Peel Ash (WEOFPA) in a solvent-free or eco-friendly medium at around 60 °C.

- This method yields isoxazole derivatives efficiently (86–92% yield) and avoids hazardous solvents, making it suitable for sustainable synthesis.

Attachment of the Pentyl Chain and Phenoxy Substitution

- The pentyl chain is introduced via alkylation reactions, often involving nucleophilic substitution where the isoxazole ring or phenol derivatives are reacted with appropriate pentyl halides or tosylates.

- The phenoxy group substituted at the 5-position of the isoxazole is formed by etherification reactions, linking the pentyl chain to the phenyl ring.

- The phenyl ring is further functionalized with the 4,5-dihydro-2-oxazolyl group and the ethenyl substituent, typically through selective aromatic substitution or cross-coupling reactions such as Heck or Suzuki couplings to introduce the vinyl (ethenyl) group.

Introduction of the 4,5-Dihydro-2-oxazolyl Group

- The oxazolyl moiety is commonly synthesized by cyclization of amino alcohols with carboxylic acid derivatives or via ring closure of appropriate precursors.

- This group is then attached to the phenyl ring through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, depending on the substitution pattern and reactivity of the intermediates.

Reaction Conditions and Catalysts

| Step | Reaction Type | Typical Conditions | Catalysts/Media | Yield Range (%) |

|---|---|---|---|---|

| Isoxazole ring formation | Cyclization (MCR) | 60 °C, solvent-free or agro-waste catalyst | WEOFPA + glycerol (green catalyst) | 86–92 |

| Pentyl chain attachment | Alkylation/Etherification | Reflux in polar aprotic solvents | Base (e.g., K2CO3) | Moderate to high |

| Phenyl ring vinylation | Heck or Suzuki coupling | Pd catalyst, inert atmosphere, 80–120 °C | Pd(PPh3)4 or Pd(OAc)2 | High |

| Oxazolyl group introduction | Cyclization and coupling | Mild heating, inert atmosphere | Acid catalysts or Pd catalysts | Moderate to high |

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction Type | Reagents/Precursors | Conditions & Catalysts | Notes |

|---|---|---|---|---|

| Isoxazole ring synthesis | Multicomponent cyclization | Hydroxylamine hydrochloride, ethyl acetoacetate, aromatic aldehydes | 60 °C, WEOFPA + glycerol, solvent-free | Green, high-yield, eco-friendly |

| Pentyl chain linkage | Alkylation/etherification | Pentyl halide/tosylate, isoxazole or phenol | Reflux, base (K2CO3) | Requires regioselectivity control |

| Phenyl ring vinyl substitution | Pd-catalyzed coupling | Vinyl precursors, Pd catalyst | 80–120 °C, inert atmosphere | High regioselectivity and yield |

| Oxazolyl group attachment | Cyclization and coupling | Amino alcohols, carboxylic acid derivatives | Mild heating, acid or Pd catalysts | Critical for biological activity |

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenoxy and oxazolyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Isoxazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential effects on various biological targets.

Anticancer Activity

Research indicates that isoxazole derivatives can inhibit the proliferation of cancer cells. A study demonstrated that certain isoxazole compounds induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and death. The compound's structural features allow it to interact with specific proteins involved in tumor growth, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Isoxazole derivatives have also shown promise in reducing inflammation. In vitro studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as arthritis and other chronic conditions.

Agricultural Applications

The increasing need for sustainable agricultural practices has led to the exploration of isoxazole compounds as potential agrochemicals.

Pesticidal Properties

Research has highlighted the efficacy of isoxazole derivatives as botanical pesticides. For instance, studies have shown that these compounds exhibit significant toxicity against various agricultural pests while being less harmful to beneficial insects. This makes them suitable candidates for developing eco-friendly pest management solutions.

Plant Growth Regulation

Isoxazole compounds may also act as plant growth regulators. Preliminary research suggests that they can enhance the growth and yield of certain crops by modulating hormonal pathways involved in plant development.

Materials Science Applications

The unique chemical structure of isoxazole derivatives opens avenues for their use in materials science.

Development of Functional Materials

Isoxazole-based polymers have been investigated for their potential use in creating functional materials with desirable properties such as thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and composites.

Data Tables and Case Studies

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Pharmaceuticals | Anticancer Activity | Induces apoptosis in cancer cell lines through signaling modulation |

| Pharmaceuticals | Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines production |

| Agriculture | Pesticidal Properties | Exhibits significant toxicity against pests with low impact on beneficial insects |

| Agriculture | Plant Growth Regulation | Enhances crop growth and yield through hormonal modulation |

| Materials Science | Development of Functional Materials | Promising thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The activity of such compounds depends on:

- Substituents on the phenyl ring .

- Length of the alkyl chain .

- Stereochemistry .

Table 1: Structural and Activity Comparison

Physicochemical Properties

- Solubility: The 2-ethenyl group in Compound X may reduce polarity compared to halogenated analogues, impacting bioavailability. notes that similar dihydrooxazole-containing compounds exhibit moderate solubility in DMF and DMSO, critical for formulation .

- Stereochemistry : The 4S configuration in the dihydrooxazole ring is essential for activity, as seen in enantiomerically resolved analogues .

Key Research Findings

Substituent Effects: Halogens (Cl, F) enhance binding but may increase toxicity. Non-halogen groups (e.g., ethenyl) balance potency and safety .

Chain Length : Pentyl chains optimize membrane permeability, while longer chains (e.g., octyl) improve target engagement .

Stereochemical Sensitivity : Inactive enantiomers underscore the necessity of chiral resolution in synthesis .

Biological Activity

Isoxazole derivatives are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus, Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- , has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- is . The structure includes an isoxazole ring and a phenoxy group that contributes to its biological properties.

Research indicates that this compound interacts with various biological targets:

- Protein Interactions : It has been shown to target the protein genome polyprotein, which is essential in viral replication processes . This mechanism suggests potential antiviral applications.

- Cell Viability and Growth Inhibition : Studies have demonstrated that Isoxazole can inhibit cell viability in cancer cell lines such as SJ-GBM2 and SF8628 by inducing apoptosis through various pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl-:

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral genome polyprotein | |

| Anticancer | Reduces viability in cancer cells | |

| Toxicity | Rat acute toxicity (LD50) | Non-applicable |

| hERG Inhibition | Weak inhibitor |

Case Studies

- Cancer Cell Line Studies : A study involving SJ-GBM2 and SF8628 cells indicated that treatment with Isoxazole led to significant reductions in cell viability. The MTS assay was utilized to measure cell proliferation, showing a dose-dependent response .

- Antiviral Activity : In vitro studies demonstrated that Isoxazole effectively inhibited the replication of certain viruses by targeting the viral genome polyprotein. This suggests its potential as a therapeutic agent against viral infections .

Q & A

Q. What are the key structural features and stereochemical considerations for synthesizing this isoxazole derivative?

The compound contains a 3-methylisoxazole core linked via a pentyl chain to a phenoxy group substituted with a 4,5-dihydro-2-oxazolyl moiety. The stereochemistry at the 4-methyl position of the dihydrooxazole ring ([4S] configuration) is critical for reactivity and biological activity . Methodological steps include:

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to ensure the (4S) configuration.

- Analytical validation : Confirm stereopurity via chiral HPLC or X-ray crystallography.

- Synthetic intermediates : Reference structurally similar compounds (e.g., dihydroisoxazole derivatives from eugenol) to optimize coupling reactions .

Q. How can researchers safely handle this compound given its potential hazards?

While specific toxicity data for this compound is limited, safety protocols for structurally related isoxazole derivatives include:

Q. What analytical techniques are recommended to resolve discrepancies in molecular formula or structural assignments?

Discrepancies in molecular formulas (e.g., C₁₉H₂₄N₂O₃ vs. C₂₁H₂₈N₂O₃) may arise from variations in substituent chain lengths or misannotation. To resolve:

- High-resolution mass spectrometry (HRMS) : Confirm monoisotopic mass (e.g., 328.178693 Da ).

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with published data for similar dihydroisoxazole derivatives .

- Cross-reference databases : Use ChemSpider (ID: 4451504 ) to validate structural annotations.

Advanced Research Questions

Q. How can computational methods accelerate the design of optimized synthetic routes for this compound?

The ICReDD framework integrates quantum chemical calculations and experimental feedback loops to streamline reaction design:

- Reaction path searches : Use density functional theory (DFT) to model key steps (e.g., oxazole ring formation).

- Machine learning : Train models on existing dihydroisoxazole syntheses to predict optimal catalysts or solvents .

- Experimental validation : Narrow down conditions (e.g., solvent polarity, temperature) using combinatorial screening .

Q. What strategies are effective in analyzing contradictory bioactivity data across structurally analogous compounds?

For example, antimicrobial activity may vary due to substituent effects (e.g., fluorophenyl vs. bromophenyl groups). To address:

- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and test against standardized microbial strains .

- Molecular docking : Compare binding poses of active/inactive analogs to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Statistical analysis : Apply multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. How can reactor design principles improve scalability for multi-step syntheses of this compound?

Key considerations from chemical engineering frameworks (CRDC subclass RDF2050112 ):

- Continuous flow systems : Enhance yield in exothermic steps (e.g., cyclization reactions).

- Membrane separation : Purify intermediates using nanofiltration to remove unreacted precursors.

- Process control : Implement real-time monitoring (e.g., in-line IR spectroscopy) to detect side reactions.

Q. What experimental approaches validate the environmental fate of this compound in atmospheric or aqueous systems?

Adapt methodologies from the DOE Atmospheric Chemistry Program :

- Heterogeneous chemistry studies : Expose the compound to simulated sunlight/ozone in reaction chambers.

- Scavenging assays : Measure adsorption onto particulate matter or degradation via hydroxyl radicals.

- Ecotoxicology : Use Daphnia magna or algae models to assess aquatic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.